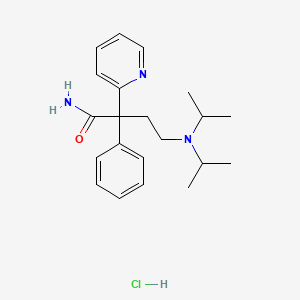
alpha-(2-(Bis(1-methylethyl)amino)ethyl)-alpha-phenyl-2-pyridineacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide involves several key steps:
Arylating Benzylcyanide: The process begins with the arylation of benzylcyanide using 2-chloropyridine in the presence of sodium amide.
Hydrolysis and Salt Formation: The intermediate product undergoes hydrolysis and is then converted into its phosphate salt form.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide undergoes various chemical reactions:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its amino and pyridine groups.
Common Reagents and Conditions: Typical reagents include sodium amide for alkylation and hydrochloric acid for extraction.
Major Products: The primary product of these reactions is the anti-arrhythmic agent itself, with potential by-products depending on the specific reaction conditions.
Scientific Research Applications
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide has several scientific research applications:
Mechanism of Action
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide exerts its effects by blocking sodium channels in the myocardium, which prolongs the action potential duration and increases the effective refractory period . It also inhibits HERG-encoded potassium channels, contributing to its anti-arrhythmic properties . The compound’s molecular targets include sodium and potassium channels, which are crucial for maintaining cardiac rhythm .
Comparison with Similar Compounds
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide is unique compared to other anti-arrhythmic agents due to its specific chemical structure and mechanism of action. Similar compounds include:
Procainamide: Another class IA anti-arrhythmic agent with a similar mechanism but different chemical structure.
Quinidine: Also a class IA anti-arrhythmic, but it has a broader spectrum of action and different side effect profile.
Flecainide: A class IC anti-arrhythmic agent with a different mechanism, primarily affecting the sodium channels.
These comparisons highlight the uniqueness of gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide in terms of its specific interactions with cardiac ion channels and its therapeutic applications.
Properties
CAS No. |
54687-36-4 |
|---|---|
Molecular Formula |
C21H30ClN3O |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);1H |
InChI Key |
QFCSSPXLFBDRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.Cl |
Related CAS |
3737-09-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


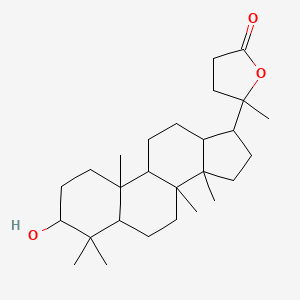
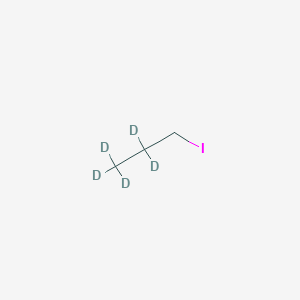
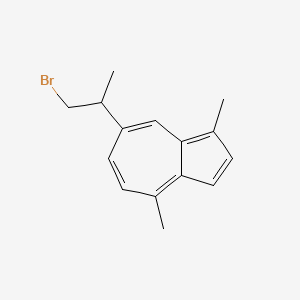
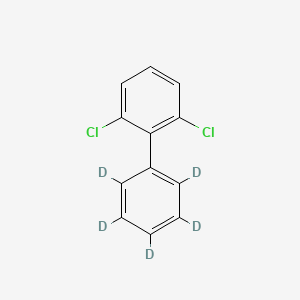
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
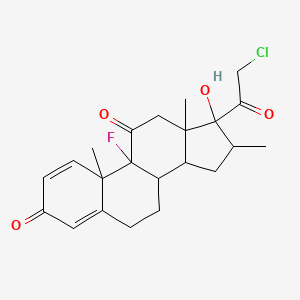
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)

![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)


![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)
![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)
